Scopoletin acetate

Beschreibung

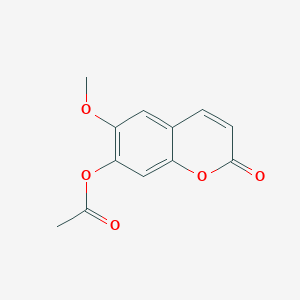

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(6-methoxy-2-oxochromen-7-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O5/c1-7(13)16-11-6-9-8(5-10(11)15-2)3-4-12(14)17-9/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYCLWDHZALFLJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C2C=CC(=O)OC2=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001254533 | |

| Record name | 7-(Acetyloxy)-6-methoxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001254533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 7-Acetoxy-6-methoxycoumarin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034345 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

56795-51-8 | |

| Record name | 7-(Acetyloxy)-6-methoxy-2H-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56795-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-(Acetyloxy)-6-methoxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001254533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Acetoxy-6-methoxycoumarin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034345 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

177 °C | |

| Record name | 7-Acetoxy-6-methoxycoumarin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034345 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Natural Sources, Isolation, and Synthesis of Scopoletin Acetate and its Precursor, Scopoletin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sourcing and isolation of scopoletin (B1681571) acetate (B1210297). Given the limited specific literature on scopoletin acetate, this document focuses extensively on its direct precursor, scopoletin (7-hydroxy-6-methoxycoumarin), a widely studied phenolic compound. The guide details the natural abundance and extraction of scopoletin and provides a standard protocol for the chemical synthesis of this compound from its precursor, offering a practical pathway for researchers to obtain this compound.

Part 1: this compound

This compound is the acetylated derivative of scopoletin. While scopoletin is widely distributed in the plant kingdom, published research identifying natural sources of its acetate form is exceptionally limited.

Natural Sources

To date, the primary identified natural source of this compound is Artemisia granatensis, a species of flowering plant in the Asteraceae family.[1] Detailed studies on its concentration and the isolation protocols specific to the acetate from this plant are not widely available in the literature.

Synthesis of this compound from Scopoletin

For research purposes, the most reliable method for obtaining this compound is through the chemical acetylation of scopoletin. This is a standard esterification reaction. The following protocol is a generalized procedure for the acetylation of phenolic hydroxyl groups using acetic anhydride (B1165640), which can be adapted for scopoletin.

This protocol is adapted from general methods for the catalytic acetylation of phenols.[2][3]

-

Reaction Setup : In a round-bottom flask, dissolve scopoletin (1 equivalent) in a suitable solvent such as dichloromethane (B109758) or chloroform (B151607).

-

Addition of Reagents : Add acetic anhydride (2 equivalents for each hydroxyl group).

-

Catalysis : Introduce a catalyst. An effective and easily removable solid acid catalyst like expansive graphite (B72142) (200 mg per 10 mmol of phenol) or sulfated zirconia/titania can be used.[2][3] Alternatively, a mild base like pyridine (B92270) can be used as both a catalyst and solvent.

-

Reaction Conditions : Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). If the reaction is slow, it can be gently heated to reflux.

-

Work-up :

-

Upon completion, add diethyl ether to the mixture.

-

If a solid catalyst was used, filter it off and wash it with additional diethyl ether.

-

Wash the combined organic filtrate successively with 5% HCl solution, 5% NaHCO₃ solution, and finally with brine.[2][3]

-

Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).

-

-

Purification : Evaporate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or by column chromatography on silica (B1680970) gel to yield pure this compound.

Part 2: Scopoletin (7-hydroxy-6-methoxycoumarin)

Scopoletin is a phenolic coumarin (B35378) that serves as the direct precursor to this compound. It is a well-studied phytoalexin with a broad range of reported biological activities.[4]

Natural Sources and Quantitative Yield

Scopoletin is found in a wide variety of plant species across numerous families.[4][5] The concentration of scopoletin can vary significantly depending on the plant species, the part of the plant used, geographical location, and extraction method.[6]

Table 1: Quantitative Yield of Scopoletin from Various Natural Sources

| Plant Species | Plant Part | Extraction Method | Yield / Content | Reference(s) |

| Morinda citrifolia L. | Not Specified | Soxhlet | 0.93% (extract yield) | [5][7] |

| Artemisia annua L. | Stems | Percolation & Chromatography | 0.3% | [5][7][8] |

| Convolvulus pluricaulis | Not Specified | Not Specified | 0.1738% | [5][7] |

| Morus alba L. | Not Specified | Not Specified | 0.0009% | [5][7] |

| Helichrysum italicum | Not Specified | Not Specified | 1.933 mg / 100 g | [5][7] |

| Eichhornia crassipes | Leaves | Ultrasound-Assisted | 0.1876 mg/mL (in extract) | [9] |

| Lasianthus lucidus Blume | Not Specified | Not Specified | 54 mg (absolute) | [5][7] |

Note: Yields reported as a percentage may refer to the yield of the crude extract or the purified compound, which can vary between studies. Absolute amounts (mg) are dependent on the starting quantity of plant material.

Other notable plant sources for scopoletin include species from the genera Scopolia, Urtica (stinging nettle), Brunfelsia, Solanum, Datura, Macaranga, Leonotis, and Spilanthes.[6][10][11][12]

Biosynthesis of Scopoletin

Scopoletin is synthesized in plants via the phenylpropanoid pathway, which produces a vast array of secondary metabolites.[11] The biosynthesis begins with the amino acid L-phenylalanine. A series of enzymatic reactions converts it to feruloyl-CoA, a key intermediate that branches off from lignin (B12514952) biosynthesis to form coumarins.[13] The ortho-hydroxylation of feruloyl-CoA is a critical step leading to the formation of the coumarin ring structure.[14][15]

Key enzymes involved in this pathway include:

-

PAL (Phenylalanine Ammonia Lyase)

-

C4H (Cinnamate-4-hydroxylase)

-

4CL (4-Coumarate CoA Ligase)

-

CCoAOMT (Caffeoyl-CoA O-methyltransferase)

-

F6'H1 (Feruloyl-CoA 6'-hydroxylase)[16]

Experimental Protocols for Isolation

The isolation of scopoletin from plant material typically involves extraction with an organic solvent, followed by partitioning and chromatographic purification.

This protocol is based on a patented process for isolating scopoletin with high purity.[8]

-

Extraction : Extract 100g of powdered Artemisia annua stems with 70% aqueous acetonitrile (B52724) (5 x 500 mL) in a percolator for 6-8 hours.

-

Concentration : Concentrate the total extract under vacuum to approximately 30% of its original volume.

-

Partitioning : Partition the concentrated aqueous extract with chloroform (5 x 200 mL). The scopoletin will move into the non-polar chloroform layer.

-

Drying and Evaporation : Dry the chloroform extract over anhydrous sodium sulfate and evaporate the solvent to obtain a residue.

-

Crystallization : Dissolve the residue in methanol (B129727) and allow it to crystallize. Filter the crystals of scopoletin.

-

Secondary Purification : Concentrate the remaining filtrate (mother liquor) and chromatograph it on a silica gel column (1:10 ratio of residue to silica). Elute the column with 2% methanol in chloroform.

-

Final Step : Combine the fractions containing scopoletin, evaporate the solvent, and perform a final crystallization to afford the pure compound. The reported yield of pure scopoletin from a starting material with 0.3% scopoletin content is 82%.[8]

This protocol uses sequential partitioning and column chromatography.[12]

-

Extraction : Extract dried leaves (2 kg) with methanol.

-

Partitioning : Partition the concentrated methanol extract successively with n-hexane and then ethyl acetate.

-

Column Chromatography : Subject the ethyl acetate soluble fraction (e.g., 17.4 g) to silica gel column chromatography.

-

Elution : Elute the column with a gradient of n-hexane-ethyl acetate (from 8:2 to 6:4) to obtain several fractions.

-

Purification : Re-chromatograph the scopoletin-containing fraction using a silica gel column, eluting with n-hexane-ethyl acetate (6:4) to yield the pure compound (11 mg was obtained in the cited study).[12]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 3. scispace.com [scispace.com]

- 4. Scopoletin: a review of its pharmacology, pharmacokinetics, and toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. Isolation and characterization of scopoletin from Iraqi-cultivated Leonotis leonurus (lion’s ear) using maceration and chromatographic techniques | Plant Science Today [horizonepublishing.com]

- 7. researchgate.net [researchgate.net]

- 8. US6337095B1 - Process for the isolation of compound scopoletin useful as nitric oxide synthesis inhibitor - Google Patents [patents.google.com]

- 9. Scopoletin: A new coumarin isolated from four parts of Iraqi Eichhornia crassipes: its extraction, isolation and structure elucidation | Plant Science Today [horizonepublishing.com]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. Scopoletin - Wikipedia [en.wikipedia.org]

- 12. japsonline.com [japsonline.com]

- 13. scopoletin biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Advances in biosynthesis of scopoletin - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Overexpression of the scopoletin biosynthetic pathway enhances lignocellulosic biomass processing - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Biosynthesis of Scopoletin Acetate: A Technical Guide for Researchers

An In-depth Exploration of the Phenylpropanoid Pathway Leading to Scopoletin (B1681571) and a Putative Acetylation Step

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known biosynthetic pathway of scopoletin, a coumarin (B35378) with significant pharmacological interest. It further proposes a putative final enzymatic step for the conversion of scopoletin to scopoletin acetate (B1210297), a known natural product whose biosynthesis is not yet fully elucidated. This document is intended to serve as a valuable resource for researchers in natural product chemistry, plant biochemistry, and drug development by consolidating current knowledge and providing detailed experimental methodologies.

Introduction to Scopoletin and Scopoletin Acetate

Scopoletin (7-hydroxy-6-methoxycoumarin) is a naturally occurring coumarin found in a variety of plants, including species of Artemisia, Scopolia, and Morinda. It is synthesized via the phenylpropanoid pathway and exhibits a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties[1][2][3]. This compound, an acetylated derivative of scopoletin, has been isolated from Artemisia granatensis[4]. While its existence as a natural product is confirmed, the specific enzymatic step leading to its formation from scopoletin has not been experimentally characterized in the scientific literature to date. This guide will detail the established biosynthetic route to scopoletin and present a hypothesized pathway for its subsequent acetylation.

The Biosynthesis Pathway of Scopoletin

The formation of scopoletin is a multi-step process that begins with the amino acid L-phenylalanine and proceeds through the general phenylpropanoid pathway. The key enzymatic reactions are outlined below.

The General Phenylpropanoid Pathway

The initial steps of the pathway convert L-phenylalanine into p-coumaroyl-CoA, a central intermediate for a vast array of secondary metabolites.

-

Step 1: Deamination of L-Phenylalanine. The pathway is initiated by the enzyme Phenylalanine Ammonia-Lyase (PAL) , which catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid[1][5].

-

Step 2: Hydroxylation of Cinnamic Acid. trans-Cinnamic acid is then hydroxylated at the C4 position by Cinnamate-4-Hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase, to yield p-coumaric acid[6][7].

-

Step 3: Activation of p-Coumaric Acid. The carboxyl group of p-coumaric acid is activated through the formation of a thioester bond with coenzyme A. This reaction is catalyzed by 4-Coumarate:CoA Ligase (4CL) , yielding p-coumaroyl-CoA[2][8][9].

Branch Pathway to Scopoletin

From p-coumaroyl-CoA, the pathway branches towards the synthesis of various coumarins, including scopoletin.

-

Step 4: Formation of Caffeoyl-CoA. p-Coumaroyl-CoA is hydroxylated to caffeoyl-CoA.

-

Step 5: Methylation of Caffeoyl-CoA. The 3-hydroxyl group of caffeoyl-CoA is methylated by Caffeoyl-CoA O-Methyltransferase (CCoAOMT) , using S-adenosyl-L-methionine (SAM) as the methyl donor, to produce feruloyl-CoA[3][10][11][12].

-

Step 6: Ortho-hydroxylation of Feruloyl-CoA. This is a key step in coumarin biosynthesis. Feruloyl-CoA 6'-Hydroxylase (F6'H1) , a 2-oxoglutarate-dependent dioxygenase, catalyzes the ortho-hydroxylation of feruloyl-CoA to yield 6'-hydroxyferuloyl-CoA[6][13].

-

Step 7: Isomerization and Lactonization. The final step in scopoletin formation involves the trans-cis isomerization of the side chain of 6'-hydroxyferuloyl-CoA, followed by spontaneous or enzyme-catalyzed lactonization to form the coumarin ring. The enzyme Coumarin Synthase (COSY) has been shown to catalyze this transformation, significantly increasing the efficiency of scopoletin formation[14][15].

Putative Biosynthesis of this compound

The conversion of scopoletin to this compound involves the acetylation of the 7-hydroxyl group. While the specific enzyme has not been identified, it is hypothesized to be an acetyl-CoA-dependent acetyltransferase . These enzymes are common in plant secondary metabolism and utilize acetyl-CoA as the acetyl group donor.

-

Proposed Step 8: Acetylation of Scopoletin. A putative Scopoletin Acetyltransferase (SAT) would catalyze the transfer of an acetyl group from acetyl-CoA to the 7-hydroxyl group of scopoletin, yielding this compound.

Further research is required to isolate and characterize this proposed enzyme to confirm its role in the biosynthesis of this compound.

Quantitative Data

Quantitative understanding of metabolic pathways is crucial for metabolic engineering and synthetic biology applications. Below is a summary of available kinetic data for key enzymes in the scopoletin biosynthesis pathway and reported concentrations of scopoletin in plant tissues.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Organism | Substrate | Km (µM) | Vmax / kcat | Reference(s) |

| PAL | Lactuca sativa | L-Phenylalanine | 42 | Not Reported | [1] |

| PAL | Trichosporon cutaneum | L-Phenylalanine | 5000 | Not Reported | [16] |

| 4CL | Populus trichocarpa x P. deltoides | 4-Coumaric Acid | ~80 | Not Reported | [17] |

| 4CL | Populus trichocarpa x P. deltoides | Ferulic Acid | ~100 | Not Reported | [17] |

| 4CL | Selaginella moellendorffii (Sm4CL2) | p-Coumaric Acid | 19.67 | Not Reported | [18] |

| 4CL | Selaginella moellendorffii (Sm4CL2) | Caffeic Acid | 18.96 | Not Reported | [18] |

| C4H | Various | trans-Cinnamic Acid | 0.61 - 40.68 | Not Reported | [7] |

| CCoAOMT | Triticum aestivum | Caffeoyl Aldehyde | - | High Efficiency | [19] |

| CCoAOMT | Triticum aestivum | 5-Hydroxyconiferaldehyde | - | High Efficiency | [19] |

Table 2: Reported Scopoletin Content in Plant Tissues

| Plant Species | Tissue | Scopoletin Content | Reference(s) |

| Morinda citrifolia | Unripe Fruit | Higher than ripe fruit | [20] |

| Morinda citrifolia | Fruit (Stage V) | up to 12.3 µg/mg dry weight | [20] |

| Polygonum aviculare (Knot-grass) | Whole Plant | 6708.37 mg/kg | [21] |

| Urtica dioica (Nettle) | Leaves | 11.48 mg/kg | [21] |

| Anethum graveolens (Dill) | Leaves | 27.81 - 241.54 mg/kg | [21] |

| Arabidopsis thaliana | Roots (Fe-deficient) | Significantly Increased | [22] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the scopoletin and this compound biosynthesis pathways.

Phenylalanine Ammonia-Lyase (PAL) Enzyme Assay

This protocol is adapted from a general spectrophotometric assay for PAL activity.

Principle: The activity of PAL is determined by measuring the formation of trans-cinnamic acid from L-phenylalanine, which can be monitored by the increase in absorbance at 290 nm.

Materials:

-

Borate (B1201080) buffer (100 mM, pH 8.7)

-

L-phenylalanine solution (100 mM)

-

Trichloroacetic acid (TCA) (1 M)

-

Plant tissue extract (prepared by homogenizing tissue in cold borate buffer and centrifuging to obtain the supernatant)

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare the reaction mixture in a microcentrifuge tube containing:

-

1.3 mL distilled water

-

1.0 mL of 100 mM L-phenylalanine

-

0.2 mL of the enzyme extract

-

-

Prepare a control reaction with 0.2 mL of extraction buffer instead of the enzyme extract.

-

Incubate the reaction mixtures at 32-40°C for 30-60 minutes[23][24].

-

Stop the reaction by adding 0.5 mL of 1 M TCA[23].

-

Centrifuge the tubes to pellet any precipitated protein.

-

Measure the absorbance of the supernatant at 290 nm against the control.

-

Calculate the PAL activity based on the molar extinction coefficient of trans-cinnamic acid.

4-Coumarate:CoA Ligase (4CL) Enzyme Assay

This protocol describes a spectrophotometric assay for 4CL activity.

Principle: The formation of the CoA thioester of p-coumaric acid is monitored by the increase in absorbance at 333 nm.

Materials:

-

Tris-HCl buffer (100 mM, pH 7.5)

-

MgCl2 (2.5 mM)

-

ATP (2.5 mM)

-

p-Coumaric acid (substrate, concentrations to be varied for kinetic analysis)

-

Coenzyme A (CoA) (0.2 mM)

-

Enzyme extract containing 4CL

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare the reaction mixture in a quartz cuvette containing:

-

Tris-HCl buffer

-

MgCl2

-

ATP

-

p-Coumaric acid

-

Enzyme extract

-

-

Incubate the mixture at 30°C for a few minutes to allow for temperature equilibration.

-

Initiate the reaction by adding CoA.

-

Immediately monitor the increase in absorbance at 333 nm over time[8][17].

-

The initial rate of the reaction is used to calculate the enzyme activity.

Extraction and Quantification of Scopoletin and this compound by HPLC

This general protocol can be adapted for the analysis of scopoletin and its derivatives from plant material.

Principle: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometer (MS) allows for the separation, identification, and quantification of target compounds.

Materials:

-

Plant material (fresh or dried)

-

Methanol (B129727) or ethanol

-

HPLC system with a C18 column and DAD or MS detector

-

Acetonitrile (HPLC grade)

-

Formic acid (or other suitable mobile phase modifier)

-

Water (HPLC grade)

-

Scopoletin and this compound standards

Procedure:

-

Extraction:

-

Homogenize the plant material in methanol or ethanol.

-

Extraction can be performed by maceration, sonication, or accelerated solvent extraction (ASE)[25].

-

Filter the extract and evaporate the solvent under reduced pressure.

-

Redissolve the residue in a known volume of the mobile phase.

-

-

HPLC Analysis:

-

Inject the sample onto a C18 column.

-

Elute the compounds using a gradient of water (with 0.1% formic acid) and acetonitrile.

-

Monitor the elution profile at the maximum absorbance wavelength for scopoletin (around 345 nm) and a predicted wavelength for this compound.

-

Identify the peaks by comparing their retention times and UV spectra with those of the standards.

-

Quantify the compounds by generating a calibration curve with known concentrations of the standards[26][27].

-

Heterologous Expression of Plant Enzymes

This is a general workflow for expressing a plant enzyme, such as a putative scopoletin acetyltransferase, in a heterologous host for characterization.

Principle: The gene encoding the target enzyme is cloned into an expression vector and introduced into a host organism (e.g., E. coli or Saccharomyces cerevisiae) for protein production. The recombinant protein can then be purified and used for in vitro enzyme assays.

Procedure:

-

Gene Cloning:

-

Isolate total RNA from the plant tissue of interest.

-

Synthesize cDNA using reverse transcriptase.

-

Amplify the target gene by PCR using gene-specific primers.

-

Clone the PCR product into a suitable expression vector (e.g., pET vector for E. coli or pYES vector for yeast).

-

-

Transformation:

-

Transform the expression vector into a suitable host strain.

-

-

Protein Expression:

-

Grow the transformed host cells in an appropriate culture medium.

-

Induce protein expression (e.g., with IPTG for E. coli or galactose for yeast).

-

-

Protein Purification:

-

Harvest the cells and lyse them to release the protein.

-

Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

-

-

Enzyme Characterization:

-

Use the purified protein to perform in vitro enzyme assays to determine its substrate specificity and kinetic parameters.

-

Experimental Workflow for Characterization of Scopoletin Acetyltransferase

The following workflow outlines a logical approach for the identification and characterization of the enzyme responsible for scopoletin acetylation.

Conclusion and Future Outlook

The biosynthetic pathway leading to the pharmacologically important coumarin, scopoletin, is well-established and proceeds through the phenylpropanoid pathway. This guide has detailed the key enzymatic steps and provided relevant quantitative data and experimental protocols. However, the biosynthesis of its derivative, this compound, remains an open area of research. The proposed final acetylation step, catalyzed by a putative acetyl-CoA-dependent acetyltransferase, provides a strong hypothesis for future investigation.

The identification and characterization of this novel enzyme will not only complete our understanding of coumarin biosynthesis but also provide a new biocatalyst for the potential biotechnological production of this compound and other acetylated natural products. The experimental workflows and protocols outlined in this guide offer a roadmap for researchers to pursue this exciting avenue of discovery.

References

- 1. academic.oup.com [academic.oup.com]

- 2. academic.oup.com [academic.oup.com]

- 3. schnablelab.plantgenomics.iastate.edu [schnablelab.plantgenomics.iastate.edu]

- 4. scopoletin biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Scopoletin - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Item - Measuring and Modeling of Phenylpropanoid Metabolic Flux in Arabidopsis - Purdue University Graduate School - Figshare [hammer.purdue.edu]

- 9. sunlongbiotech.com [sunlongbiotech.com]

- 10. Biochemical Evaluation of Phenylalanine Ammonia Lyase from Endemic Plant Cyathobasis fruticulosa (Bunge) Aellen. for the Dietary Treatment of Phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scielo.br [scielo.br]

- 12. Kinetic Characterization of Caffeoyl-Coenzyme A-Specific 3-O-Methyltransferase from Elicited Parsley Cell Suspensions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Scopoletin is biosynthesized via ortho-hydroxylation of feruloyl CoA by a 2-oxoglutarate-dependent dioxygenase in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Knockout of CAFFEOYL-COA 3-O-METHYLTRANSFERASE 6/6L enhances the S/G ratio of lignin monomers and disease resistance in Nicotiana tabacum [frontiersin.org]

- 15. CCoAOMT Down-Regulation Activates Anthocyanin Biosynthesis in Petunia - PMC [pmc.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. 4-Coumarate:Coenzyme A Ligase in Hybrid Poplar : Properties of Native Enzymes, cDNA Cloning, and Analysis of Recombinant Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ebiostore.com [ebiostore.com]

- 19. Synthesis and biological evaluation of scopoletin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. botanyjournals.com [botanyjournals.com]

- 21. researchgate.net [researchgate.net]

- 22. Scopoletin 8-hydroxylase: a novel enzyme involved in coumarin biosynthesis and iron-deficiency responses in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Phenylalanine Ammonia Lyase (PAL) Assay [bio-protocol.org]

- 24. mdpi.com [mdpi.com]

- 25. biointerfaceresearch.com [biointerfaceresearch.com]

- 26. researchgate.net [researchgate.net]

- 27. academic.oup.com [academic.oup.com]

Scopoletin Acetate: A Technical Overview of a Bioactive Coumarin

For Immediate Release

This technical guide provides an in-depth overview of scopoletin (B1681571) acetate (B1210297), a coumarin (B35378) derivative. The document is intended for researchers, scientists, and professionals in drug development, offering key chemical data, insights into its potential biological activities, and a summary of relevant experimental findings. While specific research on scopoletin acetate is limited, this guide draws upon the extensive studies conducted on its parent compound, scopoletin, to infer its potential mechanisms of action and pharmacological relevance.

Chemical and Physical Properties

This compound, a derivative of the naturally occurring coumarin scopoletin, is characterized by the following properties:

| Property | Value | Citations |

| CAS Number | 56795-51-8 | [1][2][3][4][5] |

| Molecular Formula | C₁₂H₁₀O₅ | [1][2][3][5] |

| Molecular Weight | 234.20 g/mol | [1][2][5] |

Inferred Biological Activity and Signaling Pathways

While direct experimental data on the signaling pathways modulated by this compound is not extensively available, the biological activities of its parent compound, scopoletin, have been widely investigated. It is plausible that this compound exerts its effects either directly or through metabolic conversion to scopoletin. The established pharmacological activities of scopoletin encompass anti-inflammatory, anticancer, and antidiabetic properties, among others.[3][4]

Anti-Inflammatory Signaling

Scopoletin has been shown to mitigate inflammatory responses by modulating key signaling pathways. One of the primary mechanisms involves the inhibition of the NF-κB (nuclear factor-kappa B) pathway. This leads to a downstream reduction in the expression and release of pro-inflammatory mediators.

Caption: Scopoletin's anti-inflammatory mechanism.

Anticancer and Pro-Apoptotic Pathways

In the context of oncology, scopoletin has demonstrated the ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[4][6] A key pathway implicated is the PI3K/Akt signaling cascade, which is often dysregulated in cancer.[4][7] By inhibiting this pathway, scopoletin can promote programmed cell death and arrest the cell cycle.[4][7]

Caption: Scopoletin's pro-apoptotic signaling cascade.

Antidiabetic Effects via Glucose Uptake

Scopoletin has been shown to enhance glucose uptake in adipocytes, suggesting a potential role in managing type 2 diabetes.[1] This is achieved through the activation of the PI3K and AMPK (AMP-activated protein kinase) signaling pathways, which leads to the translocation of GLUT4 transporters to the plasma membrane.[1]

Caption: Scopoletin's role in glucose metabolism.

Summary of Quantitative Data

The following tables summarize key quantitative findings from in vitro and in vivo studies on scopoletin.

Table 1: In Vitro Efficacy of Scopoletin

| Cell Line | Assay | Endpoint | Result | Citation |

| HeLa (Cervical Cancer) | Antiproliferation | IC₅₀ | 7.5 - 25 µM | [7] |

| Normal Cells | Cytotoxicity | IC₅₀ | 90 µM | [7] |

Table 2: In Vivo Studies of Scopoletin

| Animal Model | Condition | Dosage | Outcome | Citation |

| Wistar Rats | CCl₄-induced Hepatotoxicity | 5 mg/kg | Significant reduction in AST and ALT levels | [8] |

| ICR Mice | Carrageenan-induced Paw Edema | 1, 5, 10 mg/kg | Reduced serum levels of NO, TNF-α, and PGE₂ | [9] |

Experimental Protocols

This section details the methodologies employed in key studies on scopoletin, which can serve as a reference for future research on this compound.

Cell Proliferation and Viability Assay

-

Objective: To determine the antiproliferative effect of scopoletin on cancer cells.

-

Methodology:

-

Cells (e.g., HeLa) are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with varying concentrations of scopoletin for a specified duration (e.g., 24, 48 hours).

-

Cell viability is assessed using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or by direct cell counting.

-

The absorbance is measured using a microplate reader, and the IC₅₀ value is calculated.[7]

-

Western Blot Analysis for Protein Expression

-

Objective: To investigate the effect of scopoletin on the expression of proteins involved in signaling pathways (e.g., PI3K/Akt, apoptosis-related proteins).

-

Methodology:

-

Cells are treated with scopoletin as described above.

-

Total protein is extracted from the cells using a lysis buffer.

-

Protein concentration is determined using a BCA (bicinchoninic acid) assay.

-

Equal amounts of protein are separated by SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis) and transferred to a PVDF (polyvinylidene difluoride) membrane.

-

The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., Akt, p-Akt, Bcl-2, Bax, Caspase-3).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[7]

-

In Vivo Anti-Inflammatory Activity Assessment

-

Objective: To evaluate the anti-inflammatory effects of scopoletin in an animal model.

-

Methodology (Carrageenan-induced Paw Edema):

-

Animals (e.g., mice or rats) are divided into control and treatment groups.

-

Scopoletin is administered orally or intraperitoneally at various doses.

-

After a set time (e.g., 1 hour), inflammation is induced by injecting a phlogistic agent (e.g., carrageenan) into the sub-plantar region of the hind paw.

-

Paw volume is measured at different time intervals post-injection using a plethysmometer.

-

The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.

-

At the end of the experiment, blood and tissue samples can be collected for biochemical analysis (e.g., cytokine levels, iNOS, COX-2 expression).[10]

-

Caption: Workflow for in vivo anti-inflammatory studies.

Conclusion

This compound is a coumarin derivative with defined chemical properties. While direct biological data for the acetate form is sparse, the extensive research on its parent compound, scopoletin, provides a strong foundation for inferring its potential therapeutic applications. The anti-inflammatory, anticancer, and antidiabetic activities of scopoletin are well-documented and linked to the modulation of key cellular signaling pathways, including NF-κB, PI3K/Akt, and AMPK. Further research is warranted to elucidate the specific pharmacological profile of this compound and to determine if it acts as a pro-drug for scopoletin or possesses unique biological activities. The experimental protocols and quantitative data presented in this guide offer a valuable resource for designing and conducting such future investigations.

References

- 1. Scopoletin increases glucose uptake through activation of PI3K and AMPK signaling pathway and improves insulin sensitivity in 3T3-L1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ir.psgcas.ac.in [ir.psgcas.ac.in]

- 3. Scopoletin: a review of its pharmacology, pharmacokinetics, and toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Scopoletin: a review of its pharmacology, pharmacokinetics, and toxicity [frontiersin.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Scopoletin exerts anticancer effects on human cervical cancer cell lines by triggering apoptosis, cell cycle arrest, inhibition of cell invasion and PI3K/AKT signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacological Evaluation of Scopoletin in the Carbon Tetrachloride-Induced Hepatotoxicity Model in Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Ameliorative Effects of Scopoletin from Crossostephium chinensis against Inflammation Pain and Its Mechanisms in Mice - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Data of Scopoletin and its Acetate Derivative

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the natural coumarin (B35378), Scopoletin, and outlines the expected spectroscopic characteristics of its derivative, Scopoletin acetate (B1210297). While extensive data is available for Scopoletin, a complete, publicly available dataset for Scopoletin acetate is not readily accessible. This guide presents the detailed data for the parent compound and describes the anticipated spectral modifications upon acetylation, offering a valuable resource for researchers working with these compounds.

Introduction

Scopoletin (7-hydroxy-6-methoxycoumarin) is a phenolic coumarin found in a variety of plants and is recognized for its diverse pharmacological activities.[1] Its chemical modification, such as acetylation to form this compound (7-acetoxy-6-methoxycoumarin), is a common strategy in drug development to alter its physicochemical properties, such as solubility and bioavailability. The precise characterization of these molecules is paramount and relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

This compound has a molecular formula of C₁₂H₁₀O₅ and a molecular weight of 234.20 g/mol .[2]

Spectroscopic Data of Scopoletin

The following tables summarize the spectroscopic data for Scopoletin, which serves as a foundational reference for the characterization of its derivatives.

Table 1: ¹H NMR Spectroscopic Data of Scopoletin

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 6.22 - 6.27 | d | 9.2 - 9.5 |

| H-4 | 7.60 - 7.88 | d | 9.2 - 9.5 |

| H-5 | 6.82 - 7.25 | s | - |

| H-8 | 6.70 - 6.97 | s | - |

| 6-OCH₃ | 3.83 - 3.94 | s | - |

(Data compiled from multiple sources giving a range of reported values)[3][4][5][6]

Table 2: ¹³C NMR Spectroscopic Data of Scopoletin

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | 160.3 - 162.3 |

| C-3 | 111.9 - 113.5 |

| C-4 | 143.28 - 144.2 |

| C-4a (C-10) | 111.51 - 114.1 |

| C-5 | 109.4 - 128.9 |

| C-6 | 144.01 - 147.37 |

| C-7 | 148.06 - 151.1 |

| C-8 | 103.22 - 113.0 |

| C-8a (C-9) | 148.7 - 155.3 |

| 6-OCH₃ | 56.10 - 56.44 |

(Data compiled from multiple sources giving a range of reported values)[4][6][7]

Table 3: IR Spectroscopic Data of Scopoletin

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3318 - 3396 | O-H stretching (phenolic) |

| 2926 - 2990 | C-H stretching (methyl) |

| 1698 - 1713 | C=O stretching (lactone) |

| 1602 - 1611 | C=C stretching (aromatic) |

| 1514 - 1567 | Benzene ring stretching |

(Data compiled from multiple sources giving a range of reported values)[8][9]

Table 4: Mass Spectrometry Data of Scopoletin

| Technique | Ionization Mode | Observed m/z | Interpretation |

| ESI-MS | Positive | 193.0101 | [M+H]⁺ |

| LC-MS/MS | Positive | 193.2 → 132.9 | [M+H]⁺ and fragment |

(Data compiled from multiple sources)[6][10]

Expected Spectroscopic Changes for this compound

The acetylation of the 7-hydroxyl group of Scopoletin to form this compound would induce predictable changes in its spectroscopic data:

-

¹H NMR: The most significant change would be the disappearance of the phenolic hydroxyl proton signal and the appearance of a new singlet corresponding to the acetyl methyl protons, expected to be in the region of δ 2.2-2.4 ppm. The chemical shifts of the aromatic protons, particularly H-5 and H-8, would also be expected to shift slightly downfield due to the electronic effect of the acetate group.

-

¹³C NMR: The carbon bearing the hydroxyl group (C-7) would experience a downfield shift upon acetylation. New signals for the acetyl carbonyl carbon (around 168-171 ppm) and the acetyl methyl carbon (around 20-22 ppm) would appear.

-

IR: The broad O-H stretching band of the phenol (B47542) in Scopoletin's spectrum would disappear. A new, strong C=O stretching band for the ester carbonyl would appear around 1760-1770 cm⁻¹, in addition to the lactone carbonyl stretch.

-

MS: The molecular ion peak would increase by 42 units (the mass of an acetyl group, C₂H₂O) compared to Scopoletin. For this compound (C₁₂H₁₀O₅), the expected molecular weight is 234.20, so the [M+H]⁺ ion would be observed at m/z 235.

Experimental Protocols

a) Isolation of Scopoletin from Plant Material

This protocol is a generalized procedure based on common methods for extracting Scopoletin.

-

Extraction: The dried and powdered plant material is exhaustively extracted with methanol (B129727). The resulting methanolic extract is then concentrated under reduced pressure.[11]

-

Fractionation: The concentrated methanol extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane and ethyl acetate. The ethyl acetate fraction, which typically contains the coumarins, is collected.[9]

-

Chromatography: The ethyl acetate fraction is subjected to column chromatography over silica (B1680970) gel. The column is eluted with a gradient of n-hexane and ethyl acetate.[9]

-

Purification: Fractions containing Scopoletin, as identified by thin-layer chromatography (TLC), are combined and may be further purified by preparative TLC or recrystallization to yield pure Scopoletin.[11]

b) General Procedure for Acetylation of Scopoletin

-

Reaction Setup: Scopoletin is dissolved in a suitable solvent such as pyridine (B92270) or a mixture of dichloromethane (B109758) and a base (e.g., triethylamine).

-

Acetylation: Acetic anhydride (B1165640) or acetyl chloride is added dropwise to the solution at 0 °C.

-

Reaction Monitoring: The reaction mixture is stirred at room temperature, and the progress is monitored by TLC.

-

Work-up: Upon completion, the reaction is quenched with water or a dilute acid. The product is extracted with an organic solvent like ethyl acetate.

-

Purification: The organic layer is washed, dried, and concentrated. The crude this compound is then purified by column chromatography or recrystallization.

c) Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher. Samples are dissolved in a deuterated solvent such as CDCl₃ or DMSO-d₆, with tetramethylsilane (B1202638) (TMS) used as an internal standard.

-

IR Spectroscopy: IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film.

-

Mass Spectrometry: Mass spectra are acquired using techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), often coupled with liquid chromatography (LC-MS).

Workflow Visualization

The following diagram illustrates the general workflow for the isolation, derivatization, and characterization of Scopoletin and this compound.

References

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. researchgate.net [researchgate.net]

- 3. 7-Methoxycoumarin-4-acetic acid [omlc.org]

- 4. Scopoletin: a review of its pharmacology, pharmacokinetics, and toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. japsonline.com [japsonline.com]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. japsonline.com [japsonline.com]

In Vitro Biological Activity of Scopoletin Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the in vitro biological activity of Scopoletin (B1681571) acetate (B1210297) is limited in publicly available scientific literature. This guide provides a comprehensive overview of the well-documented in vitro activities of its parent compound, Scopoletin. The addition of an acetate group may influence its physicochemical properties, such as solubility and cell permeability, which in turn could modulate its biological effects. The information presented herein serves as a foundational resource for researchers investigating Scopoletin acetate, with the understanding that the biological activities of the acetate derivative should be experimentally verified.

Introduction

Scopoletin (7-hydroxy-6-methoxycoumarin) is a naturally occurring coumarin (B35378) with a wide range of documented pharmacological properties.[1][2][3][4] Its acetate derivative, this compound, is a synthetic or semi-synthetic compound. Coumarins and their derivatives are of significant interest in drug discovery due to their diverse biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial effects.[1][5][6] This technical guide summarizes the key in vitro biological activities of Scopoletin, providing a basis for predicting and investigating the potential of this compound.

Anticancer Activity

Scopoletin has demonstrated significant cytotoxic and anti-proliferative effects against various cancer cell lines.[1][5][7] Its anticancer mechanisms are multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of cancer cell invasion.[8][9]

Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Scopoletin against several human cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HeLa | Cervical Cancer | 7.5 - 25 | [8][10] |

| A549 | Lung Cancer | ~16 µg/mL (~83 µM) | [1] |

| NCI-H460 | Lung Cancer | 19.1 µg/mL (~99 µM) | [7] |

| RXF-393 | Renal Cancer | 23.3 µg/mL (~121 µM) | [7] |

| PC3 | Prostate Cancer | 157 µg/mL (~814 µM) | [11] |

Note: Conversion from µg/mL to µM is based on the molecular weight of Scopoletin (192.17 g/mol ).

Mechanisms of Anticancer Action

Apoptosis Induction: Scopoletin has been shown to induce apoptosis in cancer cells through the modulation of key signaling proteins. In HeLa cells, it leads to the upregulation of pro-apoptotic proteins such as Bax and caspases 3, 8, and 9, while downregulating the anti-apoptotic protein Bcl-2.[8]

Cell Cycle Arrest: Scopoletin can arrest the cell cycle at various phases, thereby inhibiting cancer cell proliferation. In HeLa cells, it has been observed to cause cell cycle arrest at the G2/M checkpoint.[8][10]

Inhibition of Invasion and Metastasis: Scopoletin has been found to inhibit the migration and invasion of cancer cells, a critical step in metastasis.[8]

PI3K/AKT Signaling Pathway Inhibition: The PI3K/AKT pathway is a crucial signaling cascade that promotes cell survival and proliferation. Scopoletin has been shown to inhibit the phosphorylation of PI3K and AKT in cervical cancer cells, suggesting that its anticancer effects are, at least in part, mediated through the downregulation of this pathway.[8]

Diagram: Proposed Anticancer Mechanism of Scopoletin

Caption: Proposed mechanisms of Scopoletin's anticancer activity.

Anti-inflammatory Activity

Scopoletin exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.

Inhibition of Pro-inflammatory Mediators

| Mediator | Cell Line/System | Inhibition | Reference |

| Prostaglandin E2 (PGE2) | Croton oil-treated mouse ears | Reduced overproduction | [12] |

| Tumor Necrosis Factor-α (TNF-α) | Croton oil-treated mouse ears | Reduced overproduction | [12] |

Mechanism of Anti-inflammatory Action

Scopoletin's anti-inflammatory effects are thought to be mediated through the inhibition of eicosanoid biosynthesis and the reduction of cell influx and peroxidation.[12] It has been shown to exert its effects independently of endothelial nitric oxide (NO) production.[12]

Diagram: Scopoletin Anti-inflammatory Workflow

Caption: Workflow of Scopoletin's anti-inflammatory action.

Antioxidant Activity

Scopoletin demonstrates significant antioxidant properties through various mechanisms, including free radical scavenging and metal chelation.[13]

In Vitro Antioxidant Assays

The following table summarizes the free radical scavenging activity of Scopoletin in various in vitro assays at a concentration of 45 µg/mL.[13]

| Assay | Scavenging Activity (%) |

| DPPH Radical Scavenging | 63.79 |

| Hydrogen Peroxide Scavenging | 70.21 |

| Superoxide (B77818) Radical Scavenging | 68.98 |

| Hydroxyl Radical Scavenging | 39.97 |

| Ferrous Ion Chelating Activity | 38.61 |

Mechanism of Antioxidant Action

Scopoletin's antioxidant activity is attributed to its ability to donate a hydrogen atom or an electron to free radicals, thereby neutralizing them. It has been shown to be an effective scavenger of superoxide anions.[14]

Enzyme Inhibition

Scopoletin has been identified as an inhibitor of several enzymes, which contributes to its diverse pharmacological effects.[1][2]

Enzyme Inhibition Data

| Enzyme | IC50 | Reference |

| Acetylcholinesterase (AChE) | 168.6 µM | [2] |

| γ-Aminotransferase (GABA-T) | 10.57 µM | [1][15] |

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for reproducibility. Below are generalized protocols for common assays used to evaluate the in vitro biological activities of compounds like Scopoletin.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of Scopoletin (or this compound) and a vehicle control. Incubate for 24, 48, or 72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

DPPH Radical Scavenging Assay

-

Reaction Mixture Preparation: Prepare a solution of DPPH in methanol.

-

Sample Addition: Add various concentrations of Scopoletin (or this compound) to the DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Calculation: Calculate the percentage of scavenging activity using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100.

Western Blot Analysis for Signaling Pathway Proteins

-

Cell Lysis: Treat cells with Scopoletin (or this compound) for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies against the target proteins (e.g., p-AKT, AKT, Bcl-2, Bax) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

Scopoletin exhibits a broad spectrum of in vitro biological activities, including potent anticancer, anti-inflammatory, and antioxidant effects. This technical guide provides a summary of the quantitative data and mechanistic insights available for Scopoletin. While this information serves as a valuable starting point, it is imperative for researchers to conduct specific in vitro assays to elucidate the precise biological activity profile of this compound. The addition of the acetate moiety may alter the compound's activity, and dedicated studies are required to fully characterize its therapeutic potential.

References

- 1. Scopoletin: a review of its pharmacology, pharmacokinetics, and toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. ijpsr.com [ijpsr.com]

- 5. Anti-Cancer Potential of Scopoletin Derivatives Across Diverse Cancer Cell Lines: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

- 7. ICI Journals Master List [journals.indexcopernicus.com]

- 8. Scopoletin exerts anticancer effects on human cervical cancer cell lines by triggering apoptosis, cell cycle arrest, inhibition of cell invasion and PI3K/AKT signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. jbuon.com [jbuon.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. jocpr.com [jocpr.com]

- 14. Antioxidant properties of scopoletin isolated from Sinomonium acutum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Action of Scopoletin

Prepared for: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The majority of available research focuses on the compound scopoletin (B1681571). Scopoletin acetate (B1210297) is a related coumarin (B35378), but detailed mechanistic studies on the acetate form are scarce. This guide summarizes the extensive research conducted on scopoletin, which is widely recognized for its pharmacological activities.

Executive Summary

Scopoletin (7-hydroxy-6-methoxycoumarin) is a naturally occurring coumarin with a broad spectrum of pharmacological properties, including anti-inflammatory, anticancer, neuroprotective, and antioxidant effects.[1][2][3] Its mechanism of action is multifaceted, involving the modulation of numerous key cellular signaling pathways. This document provides a comprehensive overview of the current understanding of scopoletin's mechanisms of action, presenting quantitative data, detailed experimental protocols, and visual representations of the involved signaling cascades to support further research and drug development efforts.

Anti-inflammatory Mechanism of Action

Scopoletin exerts significant anti-inflammatory effects primarily through the suppression of pro-inflammatory mediators and the inhibition of key signaling pathways such as NF-κB and MAPK.[1][4]

Inhibition of the NF-κB Signaling Pathway

A primary anti-inflammatory mechanism of scopoletin is its ability to inhibit the nuclear factor-kappa B (NF-κB) signaling cascade.[5][6] In activated mast cells, scopoletin prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB.[5][6] This action sequesters the NF-κB/Rel A protein in the cytoplasm, preventing its translocation to the nucleus where it would otherwise initiate the transcription of pro-inflammatory genes.[5] This leads to a dose-dependent reduction in the production of inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-8 (IL-8).[5][6] Studies have also shown its involvement in ameliorating hepatic steatosis and inflammation by inhibiting NF-κB signaling.[7]

Modulation of MAPK Signaling

Scopoletin's anti-inflammatory activity is also mediated by its influence on the Mitogen-Activated Protein Kinase (MAPK) pathway. It has been reported to inhibit the phosphorylation of p38 MAPK, another crucial pathway in the inflammatory response.[1][8]

Data Presentation: Anti-inflammatory Effects

| Parameter | Cell Line | Treatment/Inducer | Concentration | Effect | Reference |

| TNF-α Inhibition | HMC-1 | PMA + A23187 | 0.2 mM | 41.6% ± 4.2% | [5][6] |

| IL-6 Inhibition | HMC-1 | PMA + A23187 | 0.2 mM | 71.9% ± 2.5% | [5][6] |

| IL-8 Inhibition | HMC-1 | PMA + A23187 | 0.2 mM | 43.0% ± 5.7% | [5][6] |

| PGE2 Inhibition | RAW 264.7 | LPS | 1–50 µg/ml | Concentration-dependent | [8] |

| COX-2 Suppression | RAW 264.7 | LPS | 1–50 µg/ml | Concentration-dependent | [8] |

Signaling Pathway Diagram: NF-κB Inhibition

Caption: Scopoletin inhibits the NF-κB pathway by preventing IκBα phosphorylation and degradation.

Anticancer Mechanism of Action

Scopoletin demonstrates significant anticancer activity across various cancer cell lines through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis-related pathways.[1][9][10]

Induction of Apoptosis

Scopoletin triggers programmed cell death in cancer cells. In human promyeloleukemic (HL-60) cells, it induces apoptosis accompanied by the activation of NF-κB and caspase-3.[11][12] Caspase-3 activation leads to the cleavage of poly(ADP-ribose) polymerase (PARP), a key event in apoptosis.[11] In cervical cancer cells, scopoletin upregulates the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2, and enhances the expression of caspases 3, 8, and 9.[9][13]

Cell Cycle Arrest

Scopoletin can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints. It has been shown to block HeLa cervical cancer cells at the G2/M phase.[9] In oral squamous cancer cell lines, it induces cell cycle arrest at the G0/G1 phase by reducing the expression of cyclin D1 and E.[14][15] A novel NO-releasing derivative of scopoletin was also found to arrest the cell cycle at the G2/M phase in breast cancer cells.[16]

Inhibition of Cell Invasion and PI3K/AKT Pathway

Scopoletin has been observed to inhibit the migration and invasion of cancer cells in a concentration-dependent manner.[9] This anti-metastatic effect is linked to its ability to inhibit the PI3K/AKT signaling pathway, a critical cascade involved in cell proliferation, survival, and tumorigenesis.[1][9][13]

Data Presentation: Anticancer Effects

| Parameter | Cell Line(s) | Concentration | Effect | Reference |

| IC50 (Antiproliferative) | Cervical Cancer Lines | 7.5 to 25 µM | Growth inhibition | [9][13] |

| IC50 (Cytotoxicity) | Normal Cells | 90 µM | Negligible cytotoxicity | [9][13] |

| Cell Cycle Arrest | HeLa | - | G2/M checkpoint arrest | [9] |

| Cell Cycle Arrest | CAL 33 (Oral Squamous) | 30 µM | G0/G1 phase arrest | [15] |

| Apoptosis Induction | HL-60 | Dose-dependent | DNA fragmentation | [11][12] |

| IC50 (NO-releasing derivative) | MDA-MB-231 (Breast Cancer) | 1.23 µM | Potent growth inhibition | [16] |

Signaling Pathway Diagram: Apoptosis and PI3K/AKT Inhibition

Caption: Scopoletin induces apoptosis and inhibits the pro-survival PI3K/AKT pathway in cancer cells.

Neuroprotective and Other Mechanisms

Scopoletin's therapeutic potential extends to neurodegenerative diseases and general cellular health through its antioxidant and enzyme-inhibiting properties.

Cholinesterase Inhibition

In the context of Alzheimer's disease, scopoletin has been identified as a dual inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[17] By inhibiting these enzymes, scopoletin can increase the levels of acetylcholine (B1216132) in the brain, a key neurotransmitter for memory and cognition.

Antioxidant and Neuroprotective Effects

Scopoletin provides neuroprotection against cytotoxicity induced by amyloid-beta (Aβ42) fibrils and hydrogen peroxide (H₂O₂).[17] It has demonstrated the ability to scavenge free radicals, such as superoxide (B77818) anions, which contributes to its protective effects against oxidative stress-induced neuronal damage.[18][19][20] Its antioxidant mechanism is also linked to the activation of the Nrf2/HO-1 signaling pathway.[7]

Data Presentation: Neuroprotective & Enzyme Inhibitory Effects

| Parameter | Target/Model | Concentration | Effect | Reference |

| AChE Inhibition (IC50) | Enzyme Assay | 5.34 µM | Inhibition of Acetylcholinesterase | [17] |

| BuChE Inhibition (IC50) | Enzyme Assay | 9.11 µM | Inhibition of Butyrylcholinesterase | [17] |

| Neuroprotection | PC12 cells (Aβ42-induced) | 40 µM | 69% protection | [17] |

| Neuroprotection | PC12 cells (H₂O₂-induced) | 40 µM | 73% protection | [17] |

| DPPH Scavenging | In vitro assay | 45 µg/ml | 63.79% scavenging activity | [18] |

| H₂O₂ Scavenging | In vitro assay | 45 µg/ml | 70.21% scavenging activity | [18] |

Experimental Workflow Diagram: In Vitro Neuroprotection Assay

Caption: Workflow for assessing the neuroprotective effect of scopoletin using the MTT assay.

Key Experimental Protocols

The mechanisms of action described in this guide were elucidated using a variety of standard and advanced molecular and cellular biology techniques.

Cell Viability and Cytotoxicity (MTT Assay)

-

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

-

Methodology:

-

Cells (e.g., cancer cell lines, PC12) are seeded in 96-well plates and allowed to adhere.[15]

-

Cells are treated with various concentrations of scopoletin for a specified duration (e.g., 12, 24, 36, 48 hours).[15]

-

MTT solution is added to each well and incubated for 2-4 hours to allow formazan crystal formation.

-

The supernatant is removed, and a solubilizing agent (like DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured using a microplate reader at a wavelength of ~570 nm. Cell viability is expressed as a percentage relative to untreated control cells.

-

Apoptosis Detection (Annexin V/PI Staining)

-

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. Annexin V binds to phosphatidylserine (B164497) (PS), which translocates to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus it stains late apoptotic and necrotic cells.

-

Methodology:

-

CAL 33 cells are treated with scopoletin (e.g., 30 µM for 48 hours).[15]

-

Cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer.

-

FITC-conjugated Annexin V and PI are added to the cell suspension.

-

After a brief incubation in the dark, the cells are analyzed by flow cytometry.

-

The cell population is quantified into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

-

Cell Cycle Analysis

-

Principle: This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content. A fluorescent dye that stoichiometrically binds to DNA, such as Propidium Iodide (PI), is used.

-

Methodology:

-

Cells are treated with scopoletin for a defined period.

-

Cells are harvested and fixed in cold 70% ethanol (B145695) to permeabilize the membranes.[15]

-

The fixed cells are washed and then incubated with a staining solution containing PI and RNase (to prevent staining of double-stranded RNA).[15]

-

The DNA content of individual cells is measured by flow cytometry. The resulting histogram is analyzed to quantify the percentage of cells in each phase of the cell cycle.

-

Western Blot Analysis

-

Principle: This technique is used to detect and quantify specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the target protein.

-

Methodology:

-

Cells are treated with scopoletin, and total protein is extracted using lysis buffers.

-

Protein concentration is determined using an assay like the Bradford or BCA assay.

-

Proteins are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody against the protein of interest (e.g., Bax, Bcl-2, Caspase-3, p-IκBα, Cyclin D1).[9][14]

-

The membrane is washed and incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

A chemiluminescent substrate is added, and the resulting signal is detected, allowing for the visualization and quantification of the target protein.

-

Conclusion and Future Directions

Scopoletin is a promising natural compound with well-documented therapeutic potential, acting through a variety of molecular mechanisms. Its ability to modulate key signaling pathways such as NF-κB, PI3K/AKT, and MAPK, as well as induce apoptosis and cell cycle arrest, underscores its relevance in the development of novel treatments for inflammatory diseases and cancer.[1][4] Furthermore, its neuroprotective and antioxidant properties suggest its utility in addressing neurodegenerative disorders.[17][21]

Future research should focus on elucidating the specific molecular targets of scopoletin and its derivatives. While much is known about its effects on signaling pathways, the direct binding partners remain largely unconfirmed.[22] Pharmacokinetic studies are also crucial to improve its bioavailability, which is currently a limitation for its clinical application.[1][2] The development of novel derivatives, such as the NO-releasing compound mentioned, may enhance potency and specificity, paving the way for scopoletin-based therapeutics to enter clinical trials.[16]

References

- 1. Scopoletin: a review of its pharmacology, pharmacokinetics, and toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Scopoletin: a review of its pharmacology, pharmacokinetics, and toxicity [frontiersin.org]

- 4. ir.psgcas.ac.in [ir.psgcas.ac.in]

- 5. Use of scopoletin to inhibit the production of inflammatory cytokines through inhibition of the IkappaB/NF-kappaB signal cascade in the human mast cell line HMC-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. khu.elsevierpure.com [khu.elsevierpure.com]

- 7. Scopoletin ameliorates hyperlipidemia and hepatic steatosis via AMPK, Nrf2/HO-1 and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Scopoletin exerts anticancer effects on human cervical cancer cell lines by triggering apoptosis, cell cycle arrest, inhibition of cell invasion and PI3K/AKT signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Scopoletin induces apoptosis in human promyeloleukemic cells, accompanied by activations of nuclear factor kappaB and caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pure.kaist.ac.kr [pure.kaist.ac.kr]

- 13. researchgate.net [researchgate.net]

- 14. Escopoletin treatment induces apoptosis and arrests cell cycle at G0/G1 phase in the oral squamous cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. e-century.us [e-century.us]

- 16. Novel NO-releasing scopoletin derivatives induce cell death via mitochondrial apoptosis pathway and cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Scopoletin: Antiamyloidogenic, Anticholinesterase, and Neuroprotective Potential of a Natural Compound Present in Argyreia speciosa Roots by In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 18. jocpr.com [jocpr.com]

- 19. Antioxidant properties of scopoletin isolated from Sinomonium acutum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Exploring the neuropharmacological properties of scopoletin-rich Evolvulus alsinoides extract using in-silico and in-vitro methods - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Umbelliferone and scopoletin target tyrosine kinases on fibroblast-like synoviocytes to block NF-κB signaling to combat rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Potential of Scopoletin Acetate: An Unexplored Derivative of a Multi-Targeted Coumarin

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: The natural product landscape offers a rich reservoir of chemical scaffolds for drug discovery. Coumarins, in particular, have garnered significant attention for their diverse and potent pharmacological activities. This technical guide addresses the pharmacological potential of Scopoletin acetate (B1210297), a natural coumarin (B35378) isolated from Artemisia granatensis. However, a comprehensive review of the scientific literature reveals that research on this specific acetate derivative is exceptionally sparse. In contrast, its parent compound, Scopoletin (7-hydroxy-6-methoxycoumarin), has been extensively studied and demonstrates a wide array of promising biological effects, including anti-inflammatory, anticancer, antioxidant, and neuroprotective properties.

This document serves as a detailed guide to the well-documented pharmacological activities of Scopoletin , providing the quantitative data, mechanistic insights, and experimental frameworks that are currently lacking for its acetate ester. The data presented herein for Scopoletin should be interpreted as a foundational blueprint, highlighting the potential therapeutic avenues that warrant investigation for Scopoletin acetate and its derivatives. The structural difference, the acetylation of the 7-hydroxy group, may influence pharmacokinetic properties such as lipophilicity and cell permeability, potentially modulating the biological activities observed in the parent molecule. This guide concludes by underscoring the significant knowledge gap and the untapped research opportunities surrounding this compound.

Introduction: Scopoletin and Its Acetate Derivative

Scopoletin is a phenolic coumarin found in a wide variety of plants, including species of Artemisia, Morinda citrifolia, and Aegle marmelos[1][2][3]. Its robust pharmacological profile has made it a subject of intense research[4][5]. This compound is a naturally occurring derivative where the hydroxyl group at the C7 position is acetylated[6].

While Scopoletin has been the focus of numerous preclinical studies, this compound remains largely uncharacterized in terms of its pharmacological potential. Acetylation is a common chemical modification that can alter a compound's solubility, stability, and ability to cross biological membranes, which in turn can significantly impact its efficacy and pharmacokinetics. The comprehensive data available for Scopoletin provides a strong rationale for the targeted investigation of its acetate derivative.

Anticancer Potential of Scopoletin

Scopoletin has demonstrated significant anticancer effects across a variety of cancer cell lines. Its mechanisms of action are multi-faceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways that drive tumor growth and metastasis[1][7][8].

In Vitro Cytotoxicity

Scopoletin exhibits selective cytotoxicity, inhibiting the proliferation of cancer cells at concentrations that are significantly less toxic to normal cells[9].

Table 1: In Vitro Anticancer Activity of Scopoletin

| Cell Line | Cancer Type | IC50 Value | Reference |

|---|---|---|---|

| HeLa | Cervical Cancer | 7.5 - 25 µM | [9] |

| SiHa | Cervical Cancer | 7.5 - 25 µM | [9] |

| CaSki | Cervical Cancer | 7.5 - 25 µM | [9] |

| Normal Epithelial | Non-cancerous | 90 µM | [9] |

| NCI-H460 | Lung Cancer | 19.1 µg/mL | [10] |

| RXF-393 | Renal Cancer | 23.3 µg/mL |[10] |

Mechanism of Action: Apoptosis and Cell Cycle Arrest

Scopoletin's anticancer activity is strongly linked to its ability to induce programmed cell death (apoptosis) and halt the cell division cycle. In cervical cancer cells, Scopoletin treatment leads to an increased expression of pro-apoptotic proteins like Bax and caspases (-3, -8, and -9) while decreasing the expression of the anti-apoptotic protein Bcl-2[9]. Furthermore, it has been shown to arrest the cell cycle at the G2/M checkpoint, preventing cancer cells from progressing through mitosis[9][11].

Inhibition of Key Signaling Pathways

The PI3K/AKT pathway is a critical signaling cascade that promotes cell survival, proliferation, and tumorigenesis. Scopoletin has been shown to effectively inhibit this pathway in cervical cancer cells, contributing to its anticancer effects[9][11]. By downregulating the activity of PI3K and AKT, Scopoletin disrupts the downstream signaling that cancer cells rely on for their growth and survival.

Figure 1: PI3K/AKT Signaling Pathway Inhibition by Scopoletin.

Anti-inflammatory Potential of Scopoletin

Chronic inflammation is a key driver of numerous diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions. Scopoletin has demonstrated potent anti-inflammatory effects in various preclinical models[2][12][13][14].

In Vitro and In Vivo Effects

Scopoletin has been shown to reduce inflammation in both cellular and animal models. It significantly inhibits the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells[13]. In vivo, it attenuates croton oil-induced ear edema and carrageenan-induced paw edema in mice, classic models of acute inflammation[14].

Table 2: Anti-inflammatory Activity of Scopoletin

| Model | Effect | Key Mediators Inhibited | Reference |

|---|---|---|---|

| LPS-stimulated RAW 264.7 cells | Inhibition of pro-inflammatory cytokine production | PGE2, TNF-α, IL-1β, IL-6, COX-2 | [13] |

| Croton oil-induced mouse ear edema | Reduction of edema and vascular permeability | PGE2, TNF-α | [14] |

| Carrageenan-induced mouse paw edema | Attenuation of edema | MPO, MDA | [14] |

| Cerulein-induced acute pancreatitis (mice) | Attenuation of pancreatitis and lung injury | TNF-α, IL-1β, NF-κB | [15] |